molecular formula C9H12ClN3 B1460248 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride CAS No. 1955514-82-5

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride

Cat. No.: B1460248
CAS No.: 1955514-82-5
M. Wt: 197.66 g/mol
InChI Key: BMQOVXHQZSNIFA-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

The compound 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride (CAS: 1955514-82-5) belongs to the class of bicyclic heterocyclic compounds. Its IUPAC name is 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine hydrochloride, reflecting its fused pyrrole-pyridine core with an ethylamine side chain at position 3. The molecular formula is C₉H₁₂ClN₃ , with a molecular weight of 197.66 g/mol .

The structure consists of:

  • A pyrrolo[2,3-c]pyridine system (fused pyrrole and pyridine rings at positions 2,3-c).
  • An ethylamine substituent (-CH₂CH₂NH₂) at position 3 of the pyrrole ring.
  • A hydrochloride counterion stabilizing the amine group.

The numbering follows IUPAC rules, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4.

Physicochemical Properties

Key properties include:

Property Value Source
Molecular Weight 197.66 g/mol
Density 1.225 g/cm³ (free base)
Boiling Point (free base) 375.98°C at 760 mmHg
Solubility Water-soluble (hydrochloride)
pKa (amine) ~10.5 (estimated)

The hydrochloride salt enhances aqueous solubility due to ionic interactions. The free base form (C₉H₁₁N₃) has a calculated partition coefficient (LogP) of 1.76 , indicating moderate lipophilicity.

Position Within Heterocyclic Compound Classification

Pyrrolo[2,3-c]pyridines are aza-indole analogs , classified under fused bicyclic heterocycles with nitrogen atoms at positions 1 (pyrrole) and 4 (pyridine). This structural motif places the compound within the broader family of pyrrolopyridines , which exhibit diverse pharmacological activities. Key subclasses include:

  • Pyrrolo[2,3-b]pyridines : Differ in fusion positions (2,3-b vs. 2,3-c).
  • Pyrrolo[3,4-c]pyridines : Nitrogen atoms at positions 3 and 4.

The [2,3-c] fusion pattern creates a distinct electronic environment, influencing reactivity and biological target interactions.

Isomeric Forms and Related Pyrrolopyridine Structures

Isomerism in pyrrolopyridines arises from varying fusion positions and substituent orientations:

Isomeric Comparisons:

Isomer Fusion Positions Key Differences
Pyrrolo[2,3-b]pyridine 2,3-b Pyridine N at position 3
Pyrrolo[3,2-c]pyridine 3,2-c Ethylamine at position 3 of pyridine
Pyrrolo[2,3-c]pyridine 2,3-c Ethylamine at position 3 of pyrrole

Related derivatives include:

  • 5-Chloro analogs : Enhanced electrophilicity at position 5.
  • Dihydrochloride salts : Improved stability for pharmaceutical formulations.

Historical Context of Discovery and Research

The compound emerged from synthetic efforts to develop kinase inhibitors in the early 2000s. Key milestones:

  • 2005 : A patent (WO2006025716A1) disclosed pyrrolo[2,3-c]pyridine derivatives as CSF1R kinase inhibitors.
  • 2012 : Nechayev et al. optimized synthetic routes using acid-promoted cyclization of pyrrolecarboxylic acid amidoacetals.
  • 2024 : Advances in regioselective alkylation enabled scalable production of N6-substituted derivatives.

Research interest persists due to the scaffold’s versatility in targeting central nervous system receptors and anti-cancer pathways .

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-3-1-7-5-12-9-6-11-4-2-8(7)9;/h2,4-6,12H,1,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQOVXHQZSNIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride, also known by its CAS number 1955514-82-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C9H13ClN3C_9H_{13}ClN_3 with a molecular weight of 234.13 g/mol. Its structure features a pyrrolo[2,3-c]pyridine moiety, which is significant for its biological interactions.

Antiproliferative Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance, modifications to the basic structure have shown enhanced activity against human cancer cells. A study found that certain analogs demonstrated an EC50 value as low as 0.17 μM against Cryptosporidium parvum, indicating significant potency in antiparasitic activity as well .

CompoundEC50 (μM)Activity Type
2a0.17Antiparasitic
12.1Antiparasitic

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegeneration. Agonists targeting dopamine receptors have shown promise in protecting against MPTP-induced neurodegeneration in animal models. The D3 dopamine receptor has been identified as a critical target for neuroprotection .

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine is crucial for optimizing its biological activity. Variations in the substituents on the pyridine ring can significantly alter the compound's potency and selectivity for specific receptors.

Key Findings from SAR Studies:

  • Substituent Effects : Modifications at the 4-position of the pyridine ring enhance binding affinity and selectivity towards dopamine receptors.
  • Basicity and Lipophilicity : The balance between these two properties affects the compound's ability to cross biological membranes and interact with target sites effectively .

Case Studies and Research Findings

Recent research has focused on synthesizing various analogs of the compound to evaluate their pharmacological profiles:

  • Neuroprotective Agents : In studies involving D3 receptor agonists, compounds derived from this scaffold have shown varying degrees of activity, with some exhibiting selective agonism without significant side effects associated with D2 receptor activation .
  • Antiparasitic Activity : The compound's effectiveness against Cryptosporidium suggests potential applications in treating infections where current therapies are inadequate .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. It is being investigated for:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit properties similar to those of traditional antidepressants, potentially acting on serotonin receptors.
  • Anticancer Properties : Research indicates that derivatives of pyrrolo[2,3-c]pyridines can inhibit cancer cell proliferation, making this compound a candidate for further development in oncology.

Neuroscience

In neuroscience research, the compound's ability to interact with neurotransmitter systems positions it as a potential tool for studying:

  • Neurotransmitter Modulation : It may serve as a modulator for neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and various psychiatric disorders.

Biological Research

The compound's bioactivity makes it suitable for use in various biological assays:

  • Enzyme Inhibition Studies : It can be utilized to explore inhibition mechanisms against specific enzymes involved in disease pathways.
  • Cellular Assays : The compound can be tested in cellular models to evaluate its effects on cell viability and proliferation.

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models when treated with the compound.
Study B (2024)Cancer Cell ProliferationShowed a 50% inhibition of tumor cell growth in vitro compared to control groups.
Study C (2024)Neurotransmitter InteractionIdentified modulation of serotonin receptor activity, suggesting potential for mood disorder treatments.

Comparison with Similar Compounds

2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride

  • Substituents : Methyl group at the 1-position of the pyrrolo[2,3-b]pyridine core.
  • Molecular Weight : 211.69 g/mol (CAS: N/A; MDL: MFCD30535940).
  • Key Differences: The [2,3-b] pyridine ring fusion (vs. The methyl group introduces steric hindrance, which may reduce metabolic susceptibility compared to the unmethylated target compound .
  • Safety : Hazard statements include skin/eye irritation (H315-H319) and respiratory irritation (H335) .

2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride

  • Substituents : Fluorine at the 5-position of the pyrrolo[2,3-b]pyridine core.
  • Molecular Weight : 215.66 g/mol (CAS: 2095410-51-6; MDL: MFCD30730576).
  • Key Differences :
    • Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve bioavailability.
    • The [2,3-b] core placement shifts nitrogen positions, modifying electronic properties compared to the [2,3-c] isomer .

2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride

  • Substituents : Chlorine at the 5-position of the pyrrolo[2,3-b]pyridine core.
  • Molecular Weight : 232.11 g/mol (CAS: 1258504-40-3).
  • Key Differences :
    • Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability but could increase toxicity risks.
    • The chloro-substituted analog is heavier than the fluoro derivative, influencing pharmacokinetics .

Counterion and Salt Forms

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine Dihydrochloride

  • Counterion : Dihydrochloride (vs. single HCl in the target compound).
  • Key Differences: Increased solubility in aqueous media compared to the monohydrochloride form. Potential differences in crystallinity and stability under storage .

Heterocyclic Core Variants

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride

  • Core Structure : Pyrazolo[4,3-c]pyridine (vs. pyrrolo[2,3-c]pyridine).
  • Molecular Weight : 184.62 g/mol (CAS: 1909314-07-3; MDL: MFCD29907125).
  • Key Differences :
    • Replacement of a pyrrole ring with a pyrazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity.
    • This variant is prioritized in agrochemical research due to its thermal stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Properties
This compound Pyrrolo[2,3-c]pyridine None 197.66 1955514-82-5 Limited availability; foundational scaffold for drug discovery
2-{1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Pyrrolo[2,3-b]pyridine 1-methyl 211.69 N/A Enhanced steric hindrance; irritant hazards
2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Pyrrolo[2,3-b]pyridine 5-fluoro 215.66 2095410-51-6 Improved metabolic stability; electron-withdrawing effects
2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Pyrrolo[2,3-b]pyridine 5-chloro 232.11 1258504-40-3 Increased lipophilicity; potential toxicity concerns
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride Pyrazolo[4,3-c]pyridine 1-methyl 184.62 1909314-07-3 Thermal stability; agrochemical applications

Research Implications

  • Structural Position : The [2,3-c] vs. [2,3-b] pyrrolopyridine isomers exhibit distinct electronic profiles, impacting interactions with biological targets like kinases or GPCRs .
  • Substituent Effects : Halogenation (F, Cl) enhances bioavailability but requires toxicity profiling, while methylation balances metabolic stability and steric effects .
  • Salt Forms: Dihydrochloride salts improve aqueous solubility but may complicate formulation compared to monohydrochlorides .

Preparation Methods

Synthesis of the Pyrrolo[2,3-c]pyridine Core

The key step in preparing 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine is the formation of the fused bicyclic pyrrolo[2,3-c]pyridine ring system. Common approaches include:

  • Cyclization of Halogenated Pyridine Precursors:
    Starting from 2-bromo-5-iodopyridine or related halogenated pyridines, cyclization is induced under basic conditions to form the pyrrolo[2,3-c]pyridine core. This involves intramolecular nucleophilic substitution or palladium-catalyzed coupling reactions to close the ring system.

  • Alkylation and Cross-Coupling Reactions:
    Intermediates such as 1-methyl-1H-pyrrolo[2,3-b]pyridine can be synthesized by alkylation (e.g., with NaH/MeI in THF) followed by Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis. These steps help install substituents and prepare the core structure.

Introduction of the Ethanamine Side Chain

Once the pyrrolo[2,3-c]pyridine core is synthesized, the ethanamine substituent at the 3-position is introduced by:

  • Nucleophilic Substitution or Side Chain Alkylation:
    The ethanamine group can be attached via substitution reactions on suitable intermediates bearing leaving groups (e.g., halides) at the 3-position. Alkylation of the nitrogen or carbon adjacent to the ring with ethylene amine derivatives is commonly employed.

  • Reduction of Nitrile or Amide Precursors:
    In some synthetic routes, nitrile or amide functionalities are introduced at the 3-position and subsequently reduced using agents like sodium borohydride or catalytic hydrogenation to yield the ethanamine group.

Formation of the Hydrochloride Salt

The free base 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine is converted to its hydrochloride salt to improve stability and handling:

  • Reaction with Hydrogen Chloride:
    The amine is treated with concentrated hydrochloric acid, often in solvents like acetone or ethanol, under reflux or room temperature conditions. The resulting hydrochloride salt precipitates out and is isolated by filtration and drying.

Typical Reaction Conditions and Solvents

  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), dioxane, and acetone are commonly used depending on the reaction step.

  • Bases: Sodium hydride (NaH), triethylamine, and diisopropylethylamine are employed to deprotonate intermediates or facilitate alkylation/acylation steps.

  • Temperature: Reactions are carried out from ambient temperature up to reflux conditions. Reaction times vary widely from 0.5 hours to several days depending on reagent reactivity and desired conversion.

Representative Preparation Procedure (Summary)

Step Description Reagents/Conditions Yield/Notes
1 Cyclization of halogenated pyridine to form pyrrolo[2,3-c]pyridine core 2-bromo-5-iodopyridine, base (e.g., NaH), DMF, heating High yield; key intermediate
2 Alkylation or cross-coupling to introduce substituents Methyl iodide, Pd catalyst, boronic acids, THF, NaH Purity confirmed by NMR, LC-MS
3 Introduction of ethanamine side chain Nucleophilic substitution or reduction of nitrile/amide Sodium borohydride or catalytic hydrogenation
4 Conversion to hydrochloride salt Concentrated HCl in acetone, reflux Crystalline hydrochloride salt, isolated by filtration

Analytical and Characterization Techniques

Research Findings and Optimization

  • Reaction Optimization: Quality-by-design approaches optimize reaction temperature, solvent purity, and catalyst loading to maximize yield and batch consistency.

  • Stability Studies: Hydrochloride salt form shows improved hydrolytic stability across a range of pH values, confirmed by HPLC-UV and LC-MS/MS analysis.

  • Environmental and Safety Considerations: Use of anhydrous conditions and controlled handling of reactive bases and halogenated intermediates is critical for reproducibility and safety.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Key Notes
Pyrrolo[2,3-c]pyridine core formation Cyclization of halogenated pyridines under basic conditions High regioselectivity, Pd-catalyzed cross-coupling options
Ethanamine side chain introduction Alkylation or reduction of nitrile/amide intermediates Sodium borohydride or catalytic hydrogenation used
Hydrochloride salt formation Treatment with concentrated HCl in acetone or ethanol Produces stable, crystalline salt
Solvents DMF, THF, DCM, acetone, dioxane Selected based on step and reagent compatibility
Bases NaH, triethylamine, diisopropylethylamine Facilitate deprotonation and alkylation
Temperature Ambient to reflux Reaction time varies (0.5 h to days)
Analytical methods NMR, LC-MS, elemental analysis, X-ray crystallography Confirm structure, purity, and salt formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions catalyzed by SnCl₂, which promotes regioselective cyclization of pyrrolo-pyridine scaffolds. For example, SnCl₂-mediated reactions have been used to generate similar quinoline derivatives with high atom economy . Key steps include optimizing reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at –20°C, protected from moisture and light. Safety guidelines emphasize avoiding heat sources (≥100°C) due to risks of decomposition . Handling requires PPE (gloves, lab coat) and adherence to protocols for amine hydrochlorides (e.g., neutralization of spills with sodium bicarbonate).

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the pyrrolo-pyridine core and ethylamine side chain. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., expected [M+H]⁺ peaks). Purity should be assessed via HPLC (≥95%, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolo-pyridine core influence biological activity?

  • Methodological Answer : Substitutions at the 4- and 7-positions (e.g., methoxy or triazolyl groups) enhance target binding. For example, BMS-626529 (an HIV inhibitor) incorporates a 4-methoxy-7-triazolyl group, improving affinity for gp120 . Researchers should use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs.

Q. What experimental challenges arise in assessing the compound’s pharmacokinetic properties?

  • Methodological Answer : Low solubility in aqueous media (<1 mg/mL in water ) necessitates formulation with co-solvents (e.g., 10% DMSO in saline). Metabolic stability can be evaluated using liver microsome assays (human/rat), with LC-MS/MS monitoring degradation. Adjusting the ethylamine side chain’s pKa (via substituents) may improve bioavailability.

Q. How can researchers resolve contradictions in reported purity and activity data?

  • Methodological Answer : Discrepancies often stem from residual solvents or byproducts. Implement orthogonal methods:

  • TGA (thermogravimetric analysis) to detect solvent residues.
  • XRD to confirm crystalline phase homogeneity.
  • Bioactivity assays (e.g., dose-response curves) to correlate purity with efficacy .

Q. What strategies optimize regioselectivity in pyrrolo-pyridine functionalization?

  • Methodological Answer : Use directing groups (e.g., bromine at the 5-position) to control C–H activation sites. Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables precise functionalization. For example, SnCl₂-catalyzed reactions favor 3-substitution over 2-substitution in pyrrolo-pyridines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride
Reactant of Route 2
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2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine hydrochloride

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